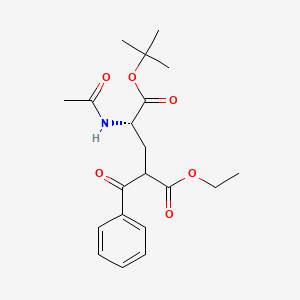
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an ethyl group, an acetamido group, and a benzoyl group attached to a pentanedioate backbone
Méthodes De Préparation
The synthesis of 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate typically involves multi-step organic synthesis. The process begins with the preparation of the pentanedioate backbone, followed by the introduction of the tert-butyl, ethyl, acetamido, and benzoyl groups through various chemical reactions. Common synthetic routes include:
Esterification: The formation of the pentanedioate backbone through esterification reactions.
Amidation: Introduction of the acetamido group via amidation reactions.
Friedel-Crafts Acylation: Attachment of the benzoyl group using Friedel-Crafts acylation.
Alkylation: Introduction of the tert-butyl and ethyl groups through alkylation reactions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate involves its interaction with specific molecular targets. The acetamido and benzoyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate can be compared with similar compounds such as:
1-tert-Butyl 5-ethyl (2S)-2-amino-4-benzoylpentanedioate: Similar structure but with an amino group instead of an acetamido group.
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-methylpentanedioate: Similar structure but with a methyl group instead of a benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
827019-17-0 |
|---|---|
Formule moléculaire |
C20H27NO6 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
5-O-tert-butyl 1-O-ethyl (4S)-4-acetamido-2-benzoylpentanedioate |
InChI |
InChI=1S/C20H27NO6/c1-6-26-18(24)15(17(23)14-10-8-7-9-11-14)12-16(21-13(2)22)19(25)27-20(3,4)5/h7-11,15-16H,6,12H2,1-5H3,(H,21,22)/t15?,16-/m0/s1 |
Clé InChI |
DZWNVYOEQKFOHU-LYKKTTPLSA-N |
SMILES isomérique |
CCOC(=O)C(C[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


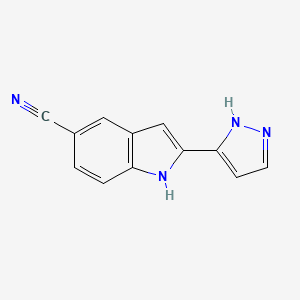
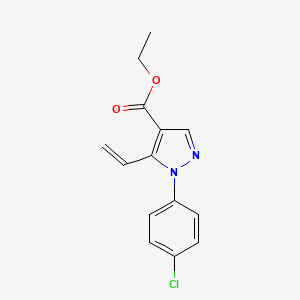
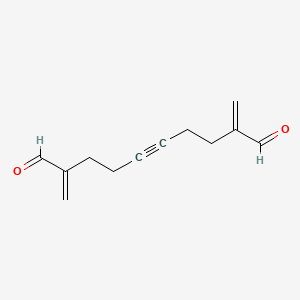
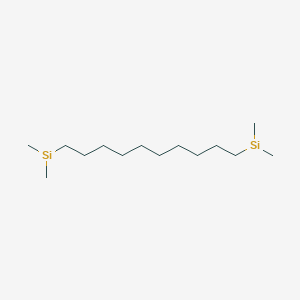
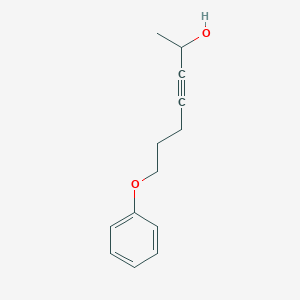
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
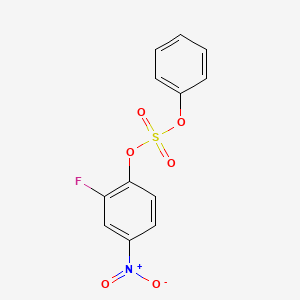
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
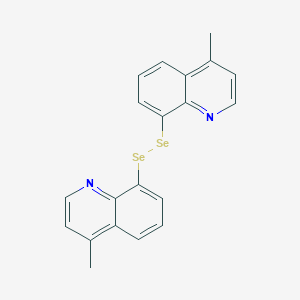
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
